3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-one
Description
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-one is a fluorinated triazole derivative characterized by a 1,2,4-triazole ring substituted with an ethyl group at the N1 position and a trifluoropropan-2-one moiety at the C5 position. Its molecular formula is C₈H₉F₃N₃O, with a molecular weight of 220.18 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical design .
Key structural features:
- 1,2,4-Triazole core: Known for diverse bioactivity, including antimicrobial and enzyme inhibitory properties.
- Ethyl substituent: Modulates electronic and steric properties, influencing binding affinity.
Properties
Molecular Formula |
C7H8F3N3O |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H8F3N3O/c1-2-13-6(11-4-12-13)3-5(14)7(8,9)10/h4H,2-3H2,1H3 |
InChI Key |
IBJUGQVJTGVKJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-one is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₈F₃N₃O
- Molecular Weight : 201.15 g/mol
- CAS Number : 2096987-83-4
- Structure : The compound features a triazole ring, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoroacetyl chloride with 1-ethyl-1H-1,2,4-triazole under controlled conditions. This method allows for the formation of the desired product with high purity and yield.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented:
- Case Study : A study demonstrated that this compound exhibited potent activity against Candida albicans, with an MIC of 16 µg/mL.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated in several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 10 to 25 µM, indicating moderate to strong anticancer activity.
The biological activity of this compound is primarily attributed to its ability to inhibit fungal ergosterol biosynthesis and disrupt cellular membranes. In bacterial systems, it may interfere with DNA synthesis or protein function.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs containing triazole cores and ketone or fluorinated substituents:
Key Observations :
- The trifluoropropanone group in the target compound increases molecular weight significantly compared to non-fluorinated analogs like 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-one .
- The ethyltriazole moiety is common across analogs, but substituents (e.g., indole, chlorofluorophenyl) dictate solubility and bioactivity .
Crystallographic and Analytical Data
- Purity Standards : Impurity profiling methods (e.g., in ) ensure quality control during synthesis, particularly for fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
